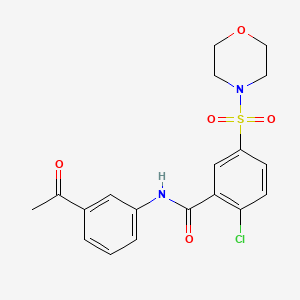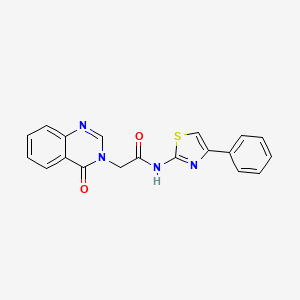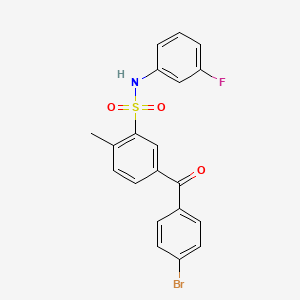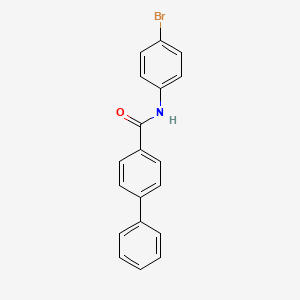
N-(3-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(3-Acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide, commonly known as ACMSD inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
ACMSD inhibitor works by inhibiting the enzyme ACMSD, which is involved in the kynurenine pathway. This pathway converts tryptophan to kynurenine, which can be further metabolized into neuroprotective or neurotoxic compounds. ACMSD inhibitor shifts the balance towards the production of neuroprotective metabolites, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
ACMSD inhibitor has been shown to have various biochemical and physiological effects, including modulation of immune responses, reduction of inflammation, and protection against neurodegeneration. ACMSD inhibitor also enhances the efficacy of chemotherapy drugs by inhibiting tumor immune evasion.
Avantages Et Limitations Des Expériences En Laboratoire
ACMSD inhibitor has several advantages for lab experiments, including its high purity, stability, and specificity towards the ACMSD enzyme. However, ACMSD inhibitor also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on ACMSD inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the optimization of dosing regimens. ACMSD inhibitor may also be studied in combination with other therapies, such as immunotherapies and targeted therapies, to enhance their efficacy in various diseases.
Conclusion
In conclusion, ACMSD inhibitor is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACMSD inhibitor works by inhibiting the ACMSD enzyme, which is involved in the kynurenine pathway. ACMSD inhibitor has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. ACMSD inhibitor has several advantages for lab experiments, including its high purity, stability, and specificity towards the ACMSD enzyme. However, ACMSD inhibitor also has limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for the research on ACMSD inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the optimization of dosing regimens.
Applications De Recherche Scientifique
ACMSD inhibitor has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, ACMSD inhibitor has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the kynurenine pathway, which is involved in tumor immune evasion. In neurodegenerative disorders, ACMSD inhibitor has been studied for its ability to increase the production of neuroprotective metabolites and prevent neuroinflammation. In autoimmune diseases, ACMSD inhibitor has been shown to modulate immune responses and reduce inflammation.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-13(23)14-3-2-4-15(11-14)21-19(24)17-12-16(5-6-18(17)20)28(25,26)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVYHOASKIBYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-chloro-5-(morpholin-4-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B3447439.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B3447443.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3447444.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3447448.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3447457.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3447474.png)
![3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3447475.png)
![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3447482.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-bromobenzoic acid](/img/structure/B3447484.png)



![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)